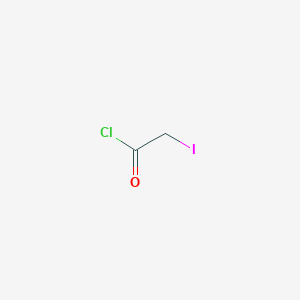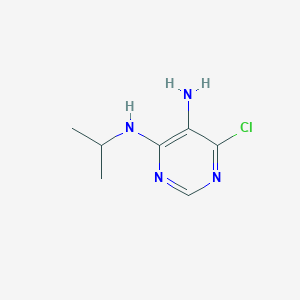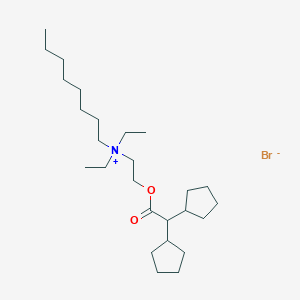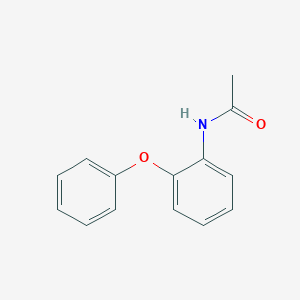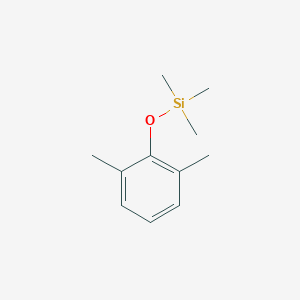
1,2-Bis(diphenylphosphino)propane
Overview
Description
1,2-Bis(diphenylphosphino)propane is an organophosphorus compound with the chemical formula C₂₇H₂₆P₂. It is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Preparation Methods
1,2-Bis(diphenylphosphino)propane can be synthesized through several methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2\text{)}_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 2 \text{LiCl} ]
Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2\text{)}_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 4 \text{LiCl} ]
Chemical Reactions Analysis
1,2-Bis(diphenylphosphino)propane undergoes various chemical reactions, primarily serving as a ligand in coordination chemistry. It forms complexes with metals such as nickel and palladium, which are used in catalytic processes . Some notable reactions include:
Kumada Coupling Reaction: The complex dichloro(this compound)nickel is used as a catalyst in the Kumada coupling reaction, which involves the cross-coupling of Grignard reagents with aryl and alkenyl halides.
Heck Reaction: It is also used in palladium-catalyzed arylation under Heck reaction conditions to control regioselectivity.
Suzuki-Miyaura Coupling: This compound is employed in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 1,2-Bis(diphenylphosphino)propane involves its role as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy . The compound’s ability to coordinate with metals via monodentate or bidentate manner enhances its versatility in catalysis .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)propane is similar to other diphosphine ligands such as 1,2-Bis(diphenylphosphino)ethane and 1,3-Bis(diphenylphosphino)propane . its unique structure and bite angle make it particularly effective in certain catalytic processes. For example, the natural bite angle of this compound is 91°, which is optimal for forming six-membered chelate rings with metals .
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Bis(diphenylphosphino)methane
Properties
IUPAC Name |
1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOBPPNNYVSJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394560 | |
| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15383-58-1 | |
| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



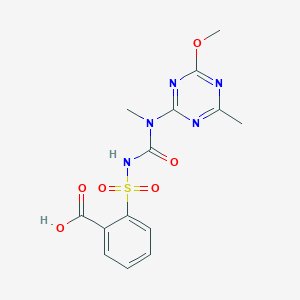
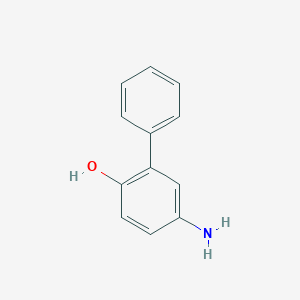

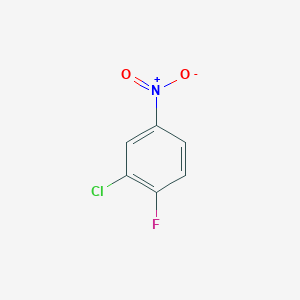
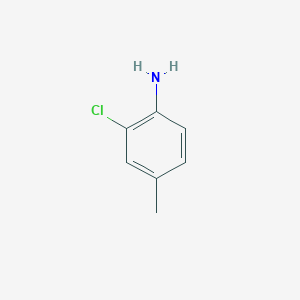
![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)
